molecular formula C21H18N4O2S B12449558 2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide

2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide

Cat. No.: B12449558
M. Wt: 390.5 g/mol
InChI Key: MZIABAQLPQXTPW-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phthalazine ring, a sulfonamide group, and a phenylamino substituent, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylamino Group: The phenylamino group is introduced via nucleophilic substitution reactions, often using aniline derivatives.

    Sulfonamide Formation: The sulfonamide group is incorporated through the reaction of sulfonyl chlorides with amines under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[4-(methylamino)phthalazin-1-yl]benzenesulfonamide
  • 2-Methyl-5-[4-(ethylamino)phthalazin-1-yl]benzenesulfonamide
  • 2-Methyl-5-[4-(propylamino)phthalazin-1-yl]benzenesulfonamide

Uniqueness

2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

5-(4-anilinophthalazin-1-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H18N4O2S/c1-14-11-12-15(13-19(14)28(22,26)27)20-17-9-5-6-10-18(17)21(25-24-20)23-16-7-3-2-4-8-16/h2-13H,1H3,(H,23,25)(H2,22,26,27)

InChI Key

MZIABAQLPQXTPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)S(=O)(=O)N

Origin of Product

United States

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